Divergent Heterocycle Formation: Exclusive Pyran-Ring Synthesis with 1,3-Cyclopentanedione
Under identical Ru(II)/TFA-catalyzed coupling conditions with secondary propargylic alcohols, 1,3-cyclopentanedione and 1,3-cyclohexanedione diverge entirely in reaction pathway and product class. 1,3-Cyclopentanedione directs the reaction toward pyran-ring formation, yielding 6,7-dihydro-4H-cyclopenta[b]pyran-5-ones with 93% efficiency in the representative example [1]. In contrast, 1,3-cyclohexanedione follows a furan-ring formation pathway, producing 6,7-dihydro-5H-benzofuran-4-ones [1].
| Evidence Dimension | Regioselectivity in heterocycle-forming cyclization |
|---|---|
| Target Compound Data | 93% yield of 6,7-dihydro-4H-cyclopenta[b]pyran-5-one |
| Comparator Or Baseline | 1,3-Cyclohexanedione: selective formation of 6,7-dihydro-5H-benzofuran-4-ones (yield not numerically specified in the cited extract, but described as 'selectively obtained') |
| Quantified Difference | Exclusive pyran-ring formation versus exclusive furan-ring formation; 93% isolated yield for the target compound product |
| Conditions | Ru(η³-2-C₃H₄Me)(CO)(dppf)][SbF₆] catalyst, TFA co-catalyst, secondary propargylic alcohol, aprotic solvent |
Why This Matters
This absolute divergence in reaction outcome means that procurement of 1,3-cyclohexanedione will not yield the desired pyran-containing heterocycles; only 1,3-cyclopentanedione provides access to the cyclopenta[b]pyran scaffold.
- [1] Cadierno, V., Díez, J., Gimeno, J., & Nebra, N. (2008). Ruthenium/TFA-Catalyzed Coupling of Activated Secondary Propargylic Alcohols with Cyclic 1,3-Diones: Furan versus Pyran Ring Formation. The Journal of Organic Chemistry, 73(15), 5852–5858. https://doi.org/10.1021/jo800239j View Source
